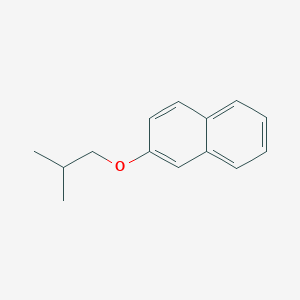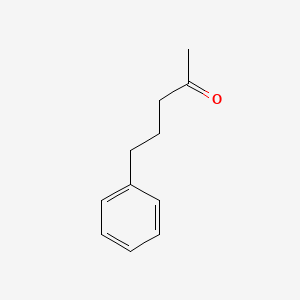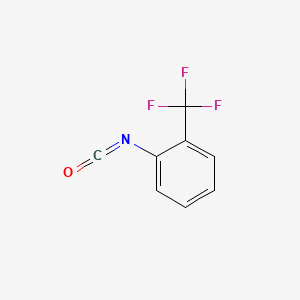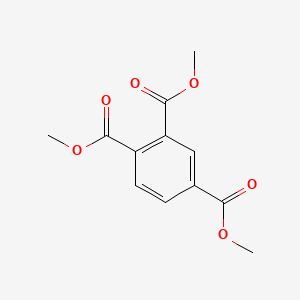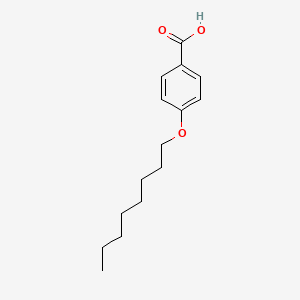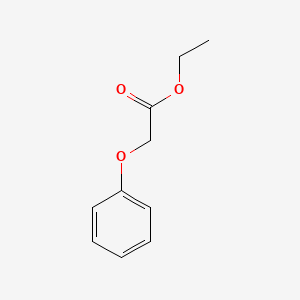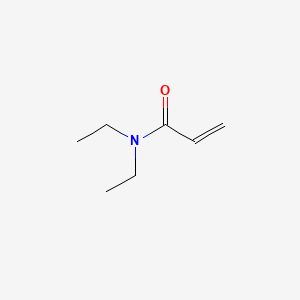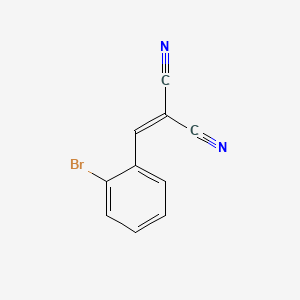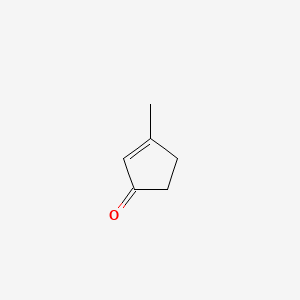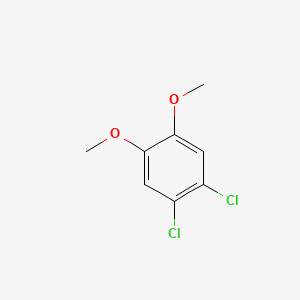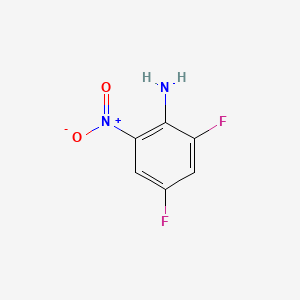
Methyl 3-(phenylamino)propanoate
Overview
Description
Methyl 3-(phenylamino)propanoate, also known as Phenylaminopropionic acid (PAPA), is an organic compound with the chemical formula C9H13NO2. It is a white, crystalline solid that is soluble in water and ethanol. PAPA is a derivative of the amino acid phenylalanine and is commonly used as a building block in organic synthesis. It has a wide range of scientific applications, including the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds.
Scientific Research Applications
Anti-inflammatory Properties
- Phenolic Compounds from Eucommia ulmoides Leaves: A study identified phenolic compounds isolated from Eucommia ulmoides Oliv. leaves, including methyl 3-(3,4-dihydroxyphenyl)propanoate. These compounds showed modest inhibitory activities against LPS-induced NO production in macrophage cells, suggesting potential anti-inflammatory effects (Ren et al., 2021).
Synthesis and Industrial Applications
- Production of Methyl Propanoate: Methyl propanoate, a crucial precursor for polymethyl methacrylates, was successfully produced using a Baeyer-Villiger monooxygenase (BVMO). This highlights its industrial application in creating chemical precursors (van Beek et al., 2014).
- Synthesis of 3-(Phenylsulfonimidoyl)propanoic Acid Derivatives: A range of 3-(phenylsulfonimidoyl)propanoate derivatives were synthesized, showcasing various strategies for their creation. These derivatives demonstrated interesting conformational properties, relevant in chemistry and material science (Tye & Skinner, 2002).
Nanotechnology and Cancer Therapy
- Novel Nanodrug for Cancer Therapy: A study involved the synthesis of a nanosize drug candidate, using a compound structurally similar to methyl 3-(phenylamino)propanoate, for cancer therapy. This highlights its potential application in drug delivery and cancer treatment (Budama-Kilinc et al., 2020).
Pharmacology and Toxicity Reduction
- Prodrugs of Ketoprofen: Methyl esters like methyl 2-(3-benzoyl phenyl) propanoate were synthesized as prodrugs of ketoprofen, aiming to reduce hepatotoxicity and gastrointestinal irritation, indicating its role in developing safer pharmaceuticals (Mazumder et al., 2021).
Safety and Hazards
The safety information for Methyl 3-(phenylamino)propanoate includes several hazard statements: H302-H315-H319-H332-H335. The precautionary statements are P261-P280-P305+P351+P338 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, serious eye irritation, and may cause respiratory irritation.
Mechanism of Action
Target of Action
Methyl 3-(phenylamino)propanoate is a chemical compound with the molecular formula C10H13NO2 The primary targets of this compound are currently not well-documented in the literature
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier . These properties suggest that the compound could have good bioavailability, although further studies are needed to confirm this.
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by a variety of environmental factors. For example, factors such as temperature, pH, and the presence of other molecules could affect the compound’s activity. The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
Methyl 3-(phenylamino)propanoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as methyltransferases, which catalyze the transfer of methyl groups to specific substrates. These interactions can influence the activity of the enzymes and affect various biochemical pathways. Additionally, this compound can bind to proteins, altering their conformation and function. The nature of these interactions is often characterized by hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to the target biomolecules .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling proteins. For example, it may affect the phosphorylation status of proteins involved in signal transduction, thereby altering the downstream effects on gene expression and cellular metabolism. Additionally, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific context of the interaction. For instance, it may inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions such as high temperature or exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or improving cellular function. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential toxicity to organs. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to amino acid metabolism and the phenylpropanoid pathway. It interacts with enzymes such as methyltransferases and oxidases, which catalyze its conversion to other metabolites. These interactions can affect the levels of key metabolites and influence metabolic flux within the cell. Additionally, this compound can modulate the activity of cofactors involved in these pathways, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, the compound may bind to intracellular proteins or be sequestered in specific organelles. Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins that facilitate its transport .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be localized to specific compartments or organelles within the cell, such as the cytoplasm, nucleus, or mitochondria. This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biochemical effects .
properties
IUPAC Name |
methyl 3-anilinopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)7-8-11-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAMXXLZDQNMCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176326 | |
| Record name | Methyl N-phenyl-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21911-84-2 | |
| Record name | N-Phenyl-β-alanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21911-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N-phenyl-beta-alaninate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021911842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21911-84-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl N-phenyl-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N-phenyl-β-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


